molecular formula C5H4KNO4 B1449560 Potassium 2-(1,2-oxazol-3-yloxy)acetate CAS No. 1803599-40-7

Potassium 2-(1,2-oxazol-3-yloxy)acetate

Cat. No. B1449560
M. Wt: 181.19 g/mol
InChI Key: NUFSZBJCKJWCKA-UHFFFAOYSA-M
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Description

Potassium 2-(1,2-oxazol-3-yloxy)acetate is a chemical compound with the CAS Number: 1803599-40-7 . Its molecular weight is 181.19 and its molecular formula is C5H4KNO4 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for Potassium 2-(1,2-oxazol-3-yloxy)acetate is 1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 . The InChI key is NUFSZBJCKJWCKA-UHFFFAOYSA-M .

Scientific Research Applications

  • Synthesis of Oxazolines

    • Field : Synthetic Organic Chemistry
    • Application : Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
    • Method : Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
    • Results : Oxazoline-based ring structures are noticeable for their biological activities .
  • Biological Activities of Oxazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Oxazole derivatives have been synthesized and examined for their antibacterial potential .
    • Method : A series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized .
    • Results : The synthesized compounds showed potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
  • Transition-Metal-Free Strategy of [3 + 2] Cycloaddition
    • Field : Synthetic Organic Chemistry
    • Application : A transition-metal-free strategy of [3 + 2] cycloaddition between 1,2-benzisoxazole and azaoxyallyl cation was reported .
    • Method : The reaction was carried out in the presence of 2 equiv. of Na2CO3 as the base in hexafluoroisopropanol (HFIP) .
    • Results : It was observed that electron deficient group on 1,2-benzisoxazole offered good to excellent yields of oxazoline .
  • Transition-Metal-Free Strategy of [3 + 2] Cycloaddition
    • Field : Synthetic Organic Chemistry
    • Application : A transition-metal-free strategy of [3 + 2] cycloaddition between 1,2-benzisoxazole and azaoxyallyl cation was reported .
    • Method : The reaction was carried out in the presence of 2 equiv. of Na2CO3 as the base in hexafluoroisopropanol (HFIP) .
    • Results : It was observed that electron deficient group on 1,2-benzisoxazole offered good to excellent yields of oxazoline .

Safety And Hazards

The safety information for Potassium 2-(1,2-oxazol-3-yloxy)acetate includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

potassium;2-(1,2-oxazol-3-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSZBJCKJWCKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1OCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(1,2-oxazol-3-yloxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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